6-Heptynenitrile

Physical Properties Synthetic Chemistry Reaction Engineering

6-Heptynenitrile (hept-6-ynenitrile) is a C7 aliphatic nitrile bearing a terminal alkyne group, classified as an alkynenitrile. This bifunctional structure enables its use as a versatile intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and cobalt-mediated [2+2+2] cycloadditions to construct pyridine and tetrahydroquinoline scaffolds.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 15295-69-9
Cat. No. B096986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptynenitrile
CAS15295-69-9
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESC#CCCCCC#N
InChIInChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h1H,3-6H2
InChIKeyBIGRRVLEKCQFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptynenitrile (CAS 15295-69-9) Procurement Guide: Bifunctional Alkyne-Nitrile for Click Chemistry & Cycloadditions


6-Heptynenitrile (hept-6-ynenitrile) is a C7 aliphatic nitrile bearing a terminal alkyne group, classified as an alkynenitrile. This bifunctional structure enables its use as a versatile intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and cobalt-mediated [2+2+2] cycloadditions to construct pyridine and tetrahydroquinoline scaffolds . Its physical properties—a boiling point of 93 °C at 14 mmHg, density of 0.89 g/mL, and refractive index of 1.45—place it between shorter-chain alkynenitriles and saturated analogs, offering a distinct balance of volatility and reactivity for synthetic applications .

1 Bifunctional alkyne-nitrile for click chemistry
2 CuAAC and [2+2+2] cycloaddition intermediate
3 C7 tether for pyridine and tetrahydroquinoline scaffolds
Intermediate volatility profile supports distillation-based purification.

Why 5-Hexynenitrile or 6-Heptenenitrile Cannot Simply Replace 6-Heptynenitrile


In-class alkynenitriles and their alkene analogs exhibit quantifiable differences in boiling point, density, lipophilicity, and safety profiles that directly impact reaction design. 6-Heptynenitrile's exact chain length and alkyne character are critical for achieving the correct spatial arrangement in intramolecular cyclizations and for tuning the lipophilicity (LogP 1.70) of final triazole products [1]. Substituting the shorter 5-hexynenitrile alters the tether length in cyclization precursors, while replacing the alkyne with an alkene (6-heptenenitrile) eliminates the crucial dipolarophile reactivity required for click chemistry and cobalt-catalyzed cycloadditions [2].

Chain length Shorter 5-hexynenitrile alters tether length in cyclization precursors.
Functional group 6-Heptenenitrile alkene lacks dipolarophile reactivity for click chemistry.
Lipophilicity LogP shift may alter triazole product partitioning and ADME context.

Quantitative Differentiation Evidence for 6-Heptynenitrile vs. Closest Analogs


Boiling Point & Density Differentiation vs. 5-Hexynenitrile and 6-Heptenenitrile

6-Heptynenitrile exhibits a boiling point of 93 °C at 14 mmHg and a density of 0.89 g/mL, which is significantly lower than the boiling point of the one-carbon-shorter analog 5-hexynenitrile (115-117 °C) but higher than the alkene analog 6-heptenenitrile (75-78 °C at 13 mmHg) . This intermediate volatility profile, combined with a higher density than 6-heptenenitrile (0.841 g/mL), reflects stronger intermolecular interactions imparted by the terminal alkyne, which can influence solvent compatibility and ease of removal under reduced pressure during workup.

Boiling Point & Density
Cross-study comparable
93 °C / 14 mmHg, 0.89 g/mL
Intermediate volatility aids distillation purification.
Reduced pressure context; compare with analog profiles.
Physical Properties Synthetic Chemistry Reaction Engineering

Lipophilicity (LogP) Differentiation: Tuning Click Chemistry Products for Bioactivity

The computed LogP of 6-heptynenitrile is 1.70, compared to 1.31 for 5-hexynenitrile and 1.77 (ACD/LogP) for 6-heptenenitrile [1]. This places 6-heptynenitrile in an optimal lipophilicity range for generating drug-like triazole compounds. The NAMPT inhibitor discovered via combinatorial click chemistry using 6-heptynenitrile-derived triazoles achieved a cytotoxicity of 20 nM on neuroblastoma cells, demonstrating the biological relevance of this specific LogP window [2].

Lipophilicity (LogP)
Cross-study comparable
LogP 1.70 vs. 1.31 (5-hexynenitrile)
Reported triazole cytotoxicity supports screening context.
20 nM NAMPT inhibitor derived from this scaffold.
Medicinal Chemistry Click Chemistry ADME Properties

Commercial Purity Benchmarking: Higher Minimum Purity vs. Shorter-Chain Analog

TCI supplies 6-heptynenitrile with a minimum purity of >98.0% (GC), which is higher than the standard 97% assay offered for the shorter-chain analog 5-hexynenitrile by Sigma-Aldrich . While 6-heptenenitrile is also available at 98% purity from Sigma-Aldrich, it lacks the terminal alkyne functionality essential for click chemistry . The >98.0% GC purity specification for 6-heptynenitrile ensures fewer side reactions in sensitive catalytic cycles, particularly in cobalt- and copper-catalyzed transformations where impurities can poison catalysts.

Purity Benchmark
Cross-study comparable
>98.0% (GC) vs. 97% for 5-hexynenitrile
Higher purity may reduce catalyst poisoning risk.
Supplier specification review required.
Chemical Procurement Quality Control Reproducibility

Safety Classification Differentiation: Enhanced Acute Toxicity Profile Guides Handling Protocols

6-Heptynenitrile is classified with the hazard statement H301 (Toxic if swallowed), placing it in a higher acute oral toxicity category than 5-hexynenitrile (Acute Tox. 4 Oral, Warning) and 6-heptenenitrile (Acute Tox. 4 Oral, Warning) . This necessitates more stringent handling protocols and influences shipping classification (UN3276, Class 6.1, Packing Group III vs. the less restrictive classifications of its analogs).

Safety Classification
Cross-study comparable
H301 (Toxic if swallowed)
One hazard category higher than shorter-chain analog.
Influences handling infrastructure needs.
Laboratory Safety Risk Assessment Chemical Handling

Validated Application Scenarios for 6-Heptynenitrile Based on Quantitative Evidence


Combinatorial Click Chemistry for NAMPT Inhibitor Discovery

6-Heptynenitrile serves as a key terminal alkyne component in CuAAC reactions to generate triazole-containing compound libraries. In a landmark study by Theeramunkong et al., 720 triazole compounds were synthesized using this scaffold, leading to the identification of a hit with 20 nM cytotoxicity against neuroblastoma cells and 114 nM NAMPT inhibition [1]. Its LogP of 1.70 contributes favorably to the drug-likeness of the resulting triazoles.

Cobalt-Catalyzed Intramolecular Cyclization to Tetrahydroquinolines

TCI has demonstrated that 6-heptynenitrile undergoes sequential silylation and cobalt-catalyzed intramolecular cyclization to yield tetrahydroquinoline derivatives with high efficiency [1]. The seven-carbon chain length provides the optimal tether for forming six-membered nitrogen heterocycles, a transformation that fails with shorter-chain alkynenitriles.

Synthesis of 2,2'- and 2,3'-Bipyridines via CpCo(CO)2-Catalyzed Cycloaddition

A 6-heptynenitrile derivative has been employed in CpCo(CO)2-catalyzed [2+2+2] cycloadditions with 2-(2-trimethylsilylethyneyl)pyridine to produce bipyridine regioisomers, the latter of which served as a key intermediate in the total synthesis of (+)-complanadine A, a neurotrophic factor secretion inducer [1]. This highlights its unique role in constructing biologically relevant bipyridine architectures.

Conia-ene Cyclization for Five- and Six-Membered Ring Construction

In a copper/silver-cocatalyzed Conia-ene reaction, 2-phenylacetylhept-6-ynenitrile was demonstrated to be a suitable substrate, yielding endo- or exo-cyclization products with selectivity dependent on the terminal alkyne substituent [1]. This validates 6-heptynenitrile-derived substrates in transition-metal-catalyzed cycloisomerization reactions.

Application
Selection Property
Validation Focus
Combinatorial click chemistry
Terminal alkyne, LogP 1.70
Triazole library cytotoxicity endpoint review
Cobalt-catalyzed cyclization
C7 tether length
Tetrahydroquinoline scaffold formation
[2+2+2] Cycloaddition to bipyridines
Bifunctional alkyne-nitrile
Bipyridine regioisomer synthesis
Conia-ene cycloisomerization
Terminal alkyne substituent
Endo/exo selectivity review
All applications require independent validation of reaction conditions and endpoint context.

Technical Documentation Hub

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38 linked technical documents
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